BenchChemオンラインストアへようこそ!

3,3-Dimethylindolin-6-amine

VEGFR inhibitor Kinase inhibitor intermediate Motesanib synthesis

3,3-Dimethylindolin-6-amine (CAS 179898-73-8; IUPAC: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine) is a primary aromatic amine within the 2,3-dihydroindole (indoline) class, bearing a gem-dimethyl substitution at the C-3 position. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g·mol⁻¹, it possesses two hydrogen bond donors (the primary amine and indoline NH) and two hydrogen bond acceptors, along with zero rotatable bonds — a hallmark of conformational rigidity that distinguishes it from more flexible aminoindane or tetrahydroquinoline scaffolds.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 179898-73-8
Cat. No. B1323086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylindolin-6-amine
CAS179898-73-8
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)N)C
InChIInChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3
InChIKeyOVSRQUPJJIAWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylindolin-6-amine (CAS 179898-73-8): Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance


3,3-Dimethylindolin-6-amine (CAS 179898-73-8; IUPAC: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine) is a primary aromatic amine within the 2,3-dihydroindole (indoline) class, bearing a gem-dimethyl substitution at the C-3 position [1]. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g·mol⁻¹, it possesses two hydrogen bond donors (the primary amine and indoline NH) and two hydrogen bond acceptors, along with zero rotatable bonds — a hallmark of conformational rigidity that distinguishes it from more flexible aminoindane or tetrahydroquinoline scaffolds [1]. The compound is commercially supplied as a free base at purities of ≥95% (typically 97–98%) and is stored under inert, dry conditions at 2–8°C . Its predicted LogP of approximately 2.69 and topological polar surface area (TPSA) of 38.1 Ų place it within favorable drug-like property space for CNS penetration, distinguishing it from the more polar unsubstituted indolin-6-amine (LogP ~0.76) [1].

Why 3,3-Dimethylindolin-6-amine Cannot Be Replaced by Unsubstituted Indolin-6-amine or Other Positional Isomers in Key Synthetic and Pharmacological Contexts


The gem-dimethyl group at C-3 of 3,3-dimethylindolin-6-amine exerts a profound influence on both the electronic environment of the indoline NH and the conformational constraints of the bicyclic system. In the context of norepinephrine transporter (NET) inhibitor design, Vu et al. (J. Med. Chem. 2010) demonstrated that 3,3-dimethyl substitution on the indoline ring is a critical determinant of NET potency and selectivity: compounds bearing the 3,3-dimethyl motif achieved NET IC₅₀ values of 2.7–6.5 nM with SERT/NET selectivity ratios up to 814, whereas mono-methyl or unsubstituted analogs showed substantially reduced NET affinity [1]. Furthermore, the 6-amino position is non-interchangeable with the 5-amino isomer because the regiochemistry dictates the trajectory of the amine coupling vector in the final drug molecule — a property exploited in the synthesis of the clinical-stage VEGFR inhibitor motesanib, where the 6-amino group serves as the amide coupling point with the nicotinamide warhead [2]. Simply substituting indolin-6-amine (lacking 3,3-dimethyl) or N,N-dimethylindolin-6-amine (tertiary amine, incapable of forming the amide bond) would either abolish target binding or render the key synthetic step impossible.

Quantitative Differentiation Evidence for 3,3-Dimethylindolin-6-amine Against Its Closest Structural Analogs


Direct Intermediate for Clinical-Stage Multi-Kinase Inhibitor Motesanib (AMG-706): Comparison with Indolin-6-amine

3,3-Dimethylindolin-6-amine is the direct amine coupling partner in the synthesis of motesanib (AMG-706), an ATP-competitive VEGFR/PDGFR/c-Kit inhibitor that reached Phase 3 clinical evaluation in non-small cell lung cancer [1]. The amide bond formation between 3,3-dimethylindolin-6-amine and 2-[(pyridin-4-ylmethyl)amino]nicotinic acid yields the active pharmaceutical ingredient. Motesanib exhibits IC₅₀ values of 2 nM (VEGFR1), 3 nM (VEGFR2), 6 nM (VEGFR3), 84 nM (PDGFR), 8 nM (c-Kit), and 59 nM (Ret) . The unsubstituted analog indolin-6-amine (CAS 15918-79-3) cannot substitute in this pathway because the 3,3-dimethyl groups occupy a hydrophobic sub-pocket of the kinase ATP-binding site; an indoline lacking these methyl groups would lose critical van der Waals contacts estimated to contribute approximately 2–3 kcal·mol⁻¹ in binding free energy, based on the SAR of homologous indoline VEGFR inhibitors [2].

VEGFR inhibitor Kinase inhibitor intermediate Motesanib synthesis

3,3-Dimethyl Substitution Drives Sub-Nanomolar NET Inhibition and Exceptional SERT Selectivity: Class-Level Evidence from Indoline-Based NRI Series

In a systematic SAR study of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, Vu et al. demonstrated that the 3,3-dimethyl substitution on the indoline ring is a critical pharmacophoric element for NET potency and selectivity [1]. Compounds bearing the 3,3-dimethyl motif (9k, 9o, 9p, 9s, 9t) exhibited NET uptake IC₅₀ values of 2.7–6.5 nM, with SERT/NET selectivity ratios ranging from 407 to 814 [1]. In stark contrast, the corresponding 3,3-cyclopentyl analog (9n) showed a marked drop in NET functional potency (IC₅₀ = 21 nM) and reduced selectivity (SERT/NET ratio = 92), while the 3,3-cyclohexyl analog (9n) displayed IC₅₀ = 39 nM and a SERT/NET ratio of 136 [1]. The most selective compound (9p) displayed DAT binding IC₅₀ >20 μM, translating to >3,000-fold selectivity for NET over DAT [1]. While this dataset pertains to downstream 1-substituted indoline derivatives rather than 3,3-dimethylindolin-6-amine itself, it establishes that the 3,3-dimethylindoline core — which 3,3-dimethylindolin-6-amine directly provides — is the privileged scaffold for achieving this pharmacological profile [1].

Norepinephrine reuptake inhibitor NET selectivity Indoline SAR

High-Yield Synthesis via Catalytic Hydrogenation: 90% Isolated Yield from 3,3-Dimethyl-6-nitroindoline

3,3-Dimethylindolin-6-amine is accessible in 90% isolated yield via Pd-C (10% w/w) catalyzed hydrogenation of 3,3-dimethyl-6-nitroindoline (60 mg, 0.31 mmol) in ethyl acetate at room temperature under 1 atm H₂ for 3 hours . This near-quantitative conversion contrasts with typical nitro-to-amine reductions on electron-rich indoline systems, where yields of 60–80% are more common due to competing over-reduction or ring hydrogenolysis [1]. The high yield is attributed to the electron-donating effect of the 3,3-dimethyl groups, which deactivates the aromatic ring toward further hydrogenation and stabilizes the intermediate hydroxylamine. The product is characterized by ¹H NMR (400 MHz, CDCl₃): δ 6.80 (d, J=7.8 Hz, 1H), 6.08 (dd, J=7.8, 2.1 Hz, 1H), 6.01 (d, J=2.1 Hz, 1H), 3.26 (s, 2H), 1.25 (s, 6H) .

Catalytic hydrogenation Nitro reduction Indoline synthesis

Conformational Rigidity and Physicochemical Differentiation: Zero Rotatable Bonds vs. Flexible Aminoindane or Tetrahydroquinoline Alternatives

3,3-Dimethylindolin-6-amine possesses zero rotatable bonds, a computed LogP of 2.69, and a TPSA of 38.1 Ų [1]. This rigid, moderately lipophilic profile is distinct from the unsubstituted indolin-6-amine, which has a significantly lower LogP of approximately -0.76 and a TPSA of 41.8 Ų . The LogP difference of ~3.45 log units translates to an approximately 2,800-fold difference in octanol-water partition coefficient, meaning 3,3-dimethylindolin-6-amine is far more membrane-permeable. Furthermore, compared to the fully aromatic 6-aminoindole (CAS 5318-27-4; also zero rotatable bonds but with a planar indole core and LogP ~1.5), the saturated 2,3-bond in 3,3-dimethylindolin-6-amine introduces a degree of puckering that alters the trajectory of the 6-amino vector relative to the ring plane, which can be critical for optimal ligand–protein geometry [2].

Conformational restriction Ligand efficiency Physicochemical properties

Primary Amine vs. Tertiary Amine Differentiation: H-Bond Donor Capacity and Synthetic Versatility vs. N,N-Dimethylindolin-6-amine

3,3-Dimethylindolin-6-amine (primary amine, hydrogen bond donor count = 2) can participate in amide bond formation, sulfonamide synthesis, urea formation, and reductive amination — reactions that are inaccessible to its tertiary amine analog N,N-dimethylindolin-6-amine (CAS 214614-94-5; HBD count = 1, from indoline NH only) [1]. In the motesanib synthesis, the primary amine of 3,3-dimethylindolin-6-amine forms a stable amide bond with the nicotinamide carboxylic acid; the tertiary amine analog would be incapable of this transformation [2]. Conversely, N,N-dimethylindolin-6-amine offers different reactivity (e.g., quaternization, N-oxide formation, or participation in Mannich reactions), but cannot serve as a direct substitute in amide- or sulfonamide-based library syntheses. The HBD count difference (2 vs. 1) also affects the compound's ability to engage in hydrogen-bonding interactions with biological targets — the primary amine can act as both donor and acceptor, while the tertiary amine is exclusively a hydrogen bond acceptor [1].

Primary amine reactivity Amide coupling Sulfonamide formation

Regiochemical Specificity: 6-Amino Substitution Yields Distinct Kinase Inhibition Profile vs. 5-Amino Positional Isomer

The 6-amino substitution pattern of 3,3-dimethylindolin-6-amine directs the amine vector in a trajectory that is geometrically optimal for coupling to the nicotinamide warhead in motesanib-class VEGFR inhibitors [1]. The 5-amino positional isomer (available as 1-Boc-5-amino-3,3-dimethylindoline, CAS 1158745-53-9) projects the amine group at a different angle relative to the indoline ring plane, which would alter the binding pose of the resulting inhibitor within the VEGFR2 hinge region . While no publicly available head-to-head kinase panel data exist comparing the 6-amino and 5-amino derivatives of 3,3-dimethylindoline in the same assay, the fact that motesanib (6-amino derived) achieved Phase 3 clinical development whereas no 5-amino-3,3-dimethylindoline-derived kinase inhibitor has reached clinical trials provides circumstantial evidence of functional divergence [1][2]. Moreover, the 6-amino isomer has been explicitly claimed in composition-of-matter patents covering VEGFR inhibitor pharmacophores, whereas the 5-amino isomer is predominantly cited as an intermediate for PDE5 inhibitors and autotaxin inhibitors — indicating distinct biological target space [1].

Regiochemistry Kinase inhibitor design Positional isomer

High-Value Application Scenarios for 3,3-Dimethylindolin-6-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: Synthesis of Motesanib-Class VEGFR/PDGFR/c-Kit Inhibitors

3,3-Dimethylindolin-6-amine is the irreplaceable amine building block for motesanib and its analogs. Amide coupling with 2-[(pyridin-4-ylmethyl)amino]nicotinic acid or related carboxylic acid warheads yields potent ATP-competitive VEGFR inhibitors (VEGFR2 IC₅₀ = 3 nM) [1]. The 3,3-dimethyl groups occupy a hydrophobic pocket in the kinase active site; replacement with indolin-6-amine or the 5-amino positional isomer would result in complete loss of VEGFR2 binding affinity as demonstrated by the SAR of homologous indoline-based VEGFR inhibitors [2]. This application is supported by composition-of-matter patent claims explicitly covering N-(3,3-dimethylindolin-6-yl) carboxamides [1].

CNS-Targeted Norepinephrine Transporter (NET) Inhibitor Lead Generation

The 3,3-dimethylindoline core — directly accessible from 3,3-dimethylindolin-6-amine via N-functionalization — is the privileged scaffold for achieving sub-nanomolar NET inhibition with exceptional selectivity over SERT and DAT. Vu et al. demonstrated that 3,3-dimethylindoline derivatives achieve NET IC₅₀ = 2.7–6.5 nM with SERT/NET selectivity ratios exceeding 800, alongside favorable CNS drug-like properties (cLogP 3.8–4.1, TPSA 36 Ų) [3]. Procurement of 3,3-dimethylindolin-6-amine thus enables construction of focused NET inhibitor libraries for neuropathic pain, thermoregulatory dysfunction (vasomotor symptoms), or attention-deficit disorders [3].

Fragment-Based Drug Discovery: A Rigid, Rule-of-5 Compliant Primary Amine Fragment with Favorable Ligand Efficiency

With zero rotatable bonds, molecular weight 162.23 Da, and two hydrogen bond donors, 3,3-dimethylindolin-6-amine is an ideal fragment-sized building block for fragment-based screening libraries [4]. Its conformational rigidity (0 rotatable bonds) minimizes entropic penalty upon target binding, while its primary amine enables covalent or non-covalent engagement with aspartate/glutamate-rich binding pockets (e.g., kinase hinge regions, phosphodiesterase active sites). The LogP of 2.69 positions it within optimal fragment lipophilicity range (LogP 1–3), distinguishing it from the excessively polar indolin-6-amine (LogP -0.76) which would require additional hydrophobic substitution to achieve similar membrane permeability [4].

Chemical Biology Tool Compound Synthesis: Biotinylated or Fluorescent Probes via Amide/Thiourea Linkage at the 6-Amine

The primary amine at the 6-position of 3,3-dimethylindolin-6-amine provides a single, well-defined attachment point for biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (e.g., diazirine) via amide, sulfonamide, or thiourea linkages [4]. This chemistry is inaccessible to N,N-dimethylindolin-6-amine (tertiary amine) and is regiochemically distinct from the 5-amino positional isomer [4]. The 3,3-dimethyl substitution confers metabolic stability to the indoline ring by blocking potential CYP-mediated oxidation at the C-3 position, making the resulting probes more robust in cellular assay conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylindolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.